2-[(Z)-dimethylaminomethylideneamino]-4-methyl-N-phenyl-1,3-thiazole-5-carboxamide
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Overview
Description
2-[(Z)-dimethylaminomethylideneamino]-4-methyl-N-phenyl-1,3-thiazole-5-carboxamide is a complex organic compound that belongs to the thiazole family Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Z)-dimethylaminomethylideneamino]-4-methyl-N-phenyl-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. One common method involves the reaction of 4-methyl-N-phenyl-1,3-thiazole-5-carboxamide with dimethylformamide dimethyl acetal (DMF-DMA) under controlled conditions. The reaction is carried out in an inert atmosphere, often using nitrogen or argon gas, to prevent unwanted side reactions. The temperature is maintained at around 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(Z)-dimethylaminomethylideneamino]-4-methyl-N-phenyl-1,3-thiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, where nucleophiles such as amines or thiols replace existing substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Various substituted thiazoles
Scientific Research Applications
2-[(Z)-dimethylaminomethylideneamino]-4-methyl-N-phenyl-1,3-thiazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interfere with cellular processes.
Industry: It is used in the development of new materials with unique properties, such as enhanced conductivity or magnetic characteristics.
Mechanism of Action
The mechanism of action of 2-[(Z)-dimethylaminomethylideneamino]-4-methyl-N-phenyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets within cells. The compound can bind to enzymes, altering their activity and affecting various biochemical pathways. For example, it may inhibit the activity of kinases, which play a crucial role in cell signaling and proliferation. By disrupting these pathways, the compound can induce cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 2-[(Z)-dimethylaminomethylideneamino]-4-methyl-1,3-thiazole-5-carboxamide
- 4-methyl-N-phenyl-1,3-thiazole-5-carboxamide
- 2-aminothiazole
Uniqueness
Compared to similar compounds, 2-[(Z)-dimethylaminomethylideneamino]-4-methyl-N-phenyl-1,3-thiazole-5-carboxamide exhibits unique properties due to the presence of the dimethylaminomethylideneamino group. This functional group enhances its ability to interact with biological targets, making it a more potent inhibitor of enzymes. Additionally, the compound’s specific configuration (Z-isomer) contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
2-[(Z)-dimethylaminomethylideneamino]-4-methyl-N-phenyl-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4OS/c1-10-12(20-14(16-10)15-9-18(2)3)13(19)17-11-7-5-4-6-8-11/h4-9H,1-3H3,(H,17,19)/b15-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUCOSNPWCIXKKP-DHDCSXOGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N=CN(C)C)C(=O)NC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=N1)/N=C\N(C)C)C(=O)NC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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